molecular formula C7H10N2O B1330575 1-Hydroxy-3,5-dimethylpyridin-4-imine CAS No. 76139-65-6

1-Hydroxy-3,5-dimethylpyridin-4-imine

Cat. No. B1330575
CAS RN: 76139-65-6
M. Wt: 138.17 g/mol
InChI Key: MCEGLEZWTMEYSG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,5-dimethylpyridin-4(1H)-one scaffold compounds has been reported . The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . The reaction is acid-catalyzed and reversible .


Molecular Structure Analysis

The molecular formula of 1-Hydroxy-3,5-dimethylpyridin-4-imine is C8H10N2O. The molecular weight is 138.17 g/mol.


Chemical Reactions Analysis

The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives . Highly functionalized pyrimidine derivatives are synthesized in good yields by inverse electron demand Diels–Alder (IEDDA) reaction of electron-deficient 1,3,5-triazines and electron-deficient ketones or aldehydes under trifluoroacetic acid (TFA)-catalysis .


Physical And Chemical Properties Analysis

HDMPI is a yellow powder that is soluble in water, ethanol, and methanol. Its melting point is 163-165°C and its boiling point is 295-300°C.

Scientific Research Applications

AMP-Activated Protein Kinase (AMPK) Activation

One of the prominent applications of 1-Hydroxy-3,5-dimethylpyridin-4-imine derivatives is as activators of AMP-Activated Protein Kinase (AMPK) . AMPK plays a crucial role in cellular energy homeostasis and is a target for the treatment of metabolic diseases. These compounds have shown selective cell growth inhibitory activity against human breast cancer cell lines, making them potential candidates for cancer therapy .

Precision Medicine

The derivatives of 1-Hydroxy-3,5-dimethylpyridin-4-imine are being explored in the field of precision medicine . By targeting specific pathways like AMPK, these compounds can be designed to selectively affect cancer cells, which could lead to more personalized and effective treatments.

Aqueous Solubility Enhancement

Improving the aqueous solubility of pharmacological agents is a significant challenge in drug formulation. 1-Hydroxy-3,5-dimethylpyridin-4-imine derivatives have been found to possess good aqueous solubility, which is advantageous for their bioavailability and therapeutic efficacy .

Hydrophobicity Optimization

The hydrophobicity of a compound is a critical factor that affects its absorption and distribution within the body. The derivatives of 1-Hydroxy-3,5-dimethylpyridin-4-imine have been optimized for hydrophobicity to ensure they have the desired pharmacokinetic properties .

Iron Chelation Therapy

Hydroxypyridinones (HOPOs), a class to which 1-Hydroxy-3,5-dimethylpyridin-4-imine belongs, are known for their high chelating efficacy with metal ions, particularly iron (III). They are clinically used as iron chelators, which is essential in conditions like iron overload disorders .

Anticancer Activity

The selective inhibition of cell growth in human breast cancer cell lines by 1-Hydroxy-3,5-dimethylpyridin-4-imine derivatives indicates their potential as anticancer agents. This specificity is crucial for developing treatments that minimize harm to healthy cells .

Metabolic Disease Treatment

Given the role of AMPK in metabolic processes, activating this kinase with 1-Hydroxy-3,5-dimethylpyridin-4-imine derivatives could be beneficial in treating metabolic diseases such as diabetes and obesity .

Drug Design and Development

The unique properties of 1-Hydroxy-3,5-dimethylpyridin-4-imine derivatives, such as their solubility and selective activity, make them valuable scaffolds in drug design and development. They provide a basis for creating new therapeutic agents with improved efficacy and safety profiles .

Future Directions

Novel 3,5-dimethylpyridin-4(1H)-one scaffold compounds have been synthesized and evaluated as AMP-activated protein kinase (AMPK) activators . Unlike direct AMPK activators, this series of compounds showed selective cell growth inhibitory activity against human breast cancer cell lines . This suggests potential future directions in the development of new therapeutics.

properties

IUPAC Name

1-hydroxy-3,5-dimethylpyridin-4-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-5-3-9(10)4-6(2)7(5)8/h3-4,8,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEGLEZWTMEYSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=C(C1=N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60313547
Record name 1-hydroxy-3,5-dimethylpyridin-4-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-3,5-dimethylpyridin-4-imine

CAS RN

76139-65-6
Record name NSC272272
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272272
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-hydroxy-3,5-dimethylpyridin-4-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60313547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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